![molecular formula C20H16ClIN2O3S B3720471 N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3720471.png)
N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. CI-994 has been studied extensively in preclinical and clinical settings, and its mechanism of action and potential therapeutic benefits have been elucidated.
Mechanism of Action
N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide cause the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to antitumor activity.
Biochemical and Physiological Effects:
N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It can also enhance the activity of other anticancer agents, such as chemotherapy drugs and radiation therapy. In animal models of neurodegenerative diseases, N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, so there is a large body of literature on its mechanism of action and potential therapeutic applications. However, there are also some limitations to its use. It can be toxic at high doses, and its effects can be influenced by factors such as the type of cancer being studied and the stage of the disease.
Future Directions
There are several future directions for research on N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another area of interest is the combination of N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide with other anticancer agents to enhance its activity and reduce toxicity. Additionally, there is interest in studying the potential neuroprotective effects of N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide in other animal models of neurodegenerative diseases.
Scientific Research Applications
N~2~-(2-chlorophenyl)-N~1~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including leukemia, breast cancer, and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClIN2O3S/c21-18-8-4-5-9-19(18)24(28(26,27)17-6-2-1-3-7-17)14-20(25)23-16-12-10-15(22)11-13-16/h1-13H,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZQXLUSUIGDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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